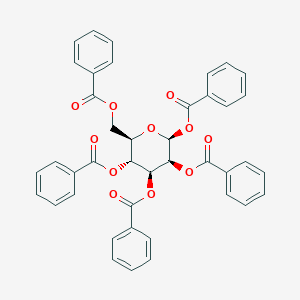
2-Deoxy-alpha-D-galactopyranose
Vue d'ensemble
Description
Le 2-Désoxy-alpha-D-galactopyranose est un monosaccharide appartenant à la classe des composés organiques appelés hexoses. Ce sont des sucres à six carbones qui jouent un rôle crucial dans divers processus biologiques. Le composé est structurellement similaire au D-galactose mais il lui manque un atome d'oxygène à la deuxième position du carbone, d'où le nom « 2-désoxy ».
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Désoxy-alpha-D-galactopyranose implique généralement la réduction de dérivés du D-galactose. Une méthode courante est la réduction du 2-désoxy-2-nitro-D-galactose en utilisant de l'hydrogène en présence d'un catalyseur au palladium. Une autre approche implique l'utilisation de l'azidophénylselenylation des glycals, suivie par des étapes de réduction et de déprotection .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Désoxy-alpha-D-galactopyranose peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents alcools sucrés.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels à des positions spécifiques sur la molécule de sucre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent l'acide nitrique et le permanganate de potassium.
Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé.
Substitution : Des réactifs tels que les halogènes et les azides sont utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Produit l'acide 2-désoxy-D-galactonique.
Réduction : Produit le 2-désoxy-D-galactitol.
Substitution : Produit divers dérivés substitués selon les réactifs utilisés.
Applications De Recherche Scientifique
Le 2-Désoxy-alpha-D-galactopyranose a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de glucides complexes et de glycosides.
Biologie : Etudié pour son rôle dans les voies métaboliques et comme inhibiteur potentiel des glycosidases.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés antivirales et anticancéreuses.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme précurseur d'autres composés chimiques
5. Mécanisme d'action
Le mécanisme d'action du 2-Désoxy-alpha-D-galactopyranose implique son interaction avec des enzymes et des protéines spécifiques. Par exemple, il peut agir comme un inhibiteur de la bêta-galactosidase, une enzyme impliquée dans l'hydrolyse des galactosides. En inhibant cette enzyme, le composé peut affecter divers processus biologiques, notamment le métabolisme des glucides .
Mécanisme D'action
The mechanism of action of 2-Deoxy-alpha-D-galactopyranose involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of beta-galactosidase, an enzyme involved in the hydrolysis of galactosides. By inhibiting this enzyme, the compound can affect various biological processes, including carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Désoxy-D-glucose : Structure similaire mais diffère de la position du groupe désoxy.
2-Désoxy-D-galactose : L'anomère bêta du 2-Désoxy-alpha-D-galactopyranose.
2-Amino-2-désoxy-D-galactose : Contient un groupe amino au lieu d'un groupe hydroxyle à la deuxième position du carbone.
Unicité
Le 2-Désoxy-alpha-D-galactopyranose est unique en raison de sa configuration structurale spécifique et de l'absence d'un atome d'oxygène à la deuxième position du carbone. Cette différence structurale confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274259 | |
| Record name | 2-Deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-77-1, 201612-55-7 | |
| Record name | MLS002638629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-D-arabinohexose-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Diphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B79883.png)


![N'-(Bicyclo[2.2.1]heptan-2-yl)-N-(2-fluoroethyl)-N-nitrosourea](/img/structure/B79891.png)
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)







